molecular formula C5H5N5 B8627320 2-(Azidomethyl)pyrimidine

2-(Azidomethyl)pyrimidine

Cat. No.: B8627320
M. Wt: 135.13 g/mol
InChI Key: YDRICQHYWQFNFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azidomethyl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with an azidomethyl group at the second position. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)pyrimidine typically involves the introduction of an azido group into a pyrimidine precursor. One common method is the reaction of 2-chloromethyl-pyrimidine with sodium azide in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the azido group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Azidomethyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Cycloaddition Reactions:

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMF.

    Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.

    Reduction: Hydrogen gas with palladium on carbon.

Major Products:

    Substitution: Various substituted pyrimidines.

    Cycloaddition: Triazole derivatives.

    Reduction: Aminomethyl-pyrimidine.

Scientific Research Applications

2-(Azidomethyl)pyrimidine has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules through click chemistry.

    Biology: Incorporated into nucleic acids for bioorthogonal labeling and tracking of biomolecules.

    Medicine: Potential precursor for the development of antiviral and anticancer agents.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)pyrimidine depends on its application. In click chemistry, the azido group reacts with alkynes to form stable triazole rings, facilitating the conjugation of biomolecules or materials. In medicinal applications, the azido group can be transformed into other functional groups that interact with biological targets, such as enzymes or receptors, to exert therapeutic effects.

Comparison with Similar Compounds

    2-Chloromethyl-pyrimidine: Precursor for the synthesis of 2-(Azidomethyl)pyrimidine.

    2-Aminomethyl-pyrimidine: Reduction product of this compound.

    2-Triazolylmethyl-pyrimidine: Product of azide-alkyne cycloaddition.

Uniqueness: this compound is unique due to its azido group, which provides versatility in chemical reactions, particularly in click chemistry. This makes it a valuable intermediate for the synthesis of a wide range of compounds with diverse applications.

Properties

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

IUPAC Name

2-(azidomethyl)pyrimidine

InChI

InChI=1S/C5H5N5/c6-10-9-4-5-7-2-1-3-8-5/h1-3H,4H2

InChI Key

YDRICQHYWQFNFI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)CN=[N+]=[N-]

Origin of Product

United States

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